molecular formula C15H20N4O2S B6717329 N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B6717329
M. Wt: 320.4 g/mol
InChI Key: KOJQNIRUWLNPNV-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenolic structure with a tert-butyl group, a triazole ring, and a sulfanylacetamide moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-9-16-14(19-18-9)22-8-12(20)17-11-7-5-6-10(13(11)21)15(2,3)4/h5-7,21H,8H2,1-4H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJQNIRUWLNPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=CC(=C2O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Phenolic Intermediate: The starting material, 3-tert-butyl-2-hydroxybenzaldehyde, is synthesized through a Friedel-Crafts alkylation reaction.

    Triazole Formation: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Sulfanylacetamide Formation: The final step involves the reaction of the phenolic intermediate with the triazole derivative in the presence of a sulfanylacetamide reagent under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions with appropriate catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-2-hydroxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-tert-butyl-2-hydroxyphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl

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